molecular formula C13H17ClN2O2 B1521386 tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate CAS No. 1203499-30-2

tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate

Cat. No.: B1521386
CAS No.: 1203499-30-2
M. Wt: 268.74 g/mol
InChI Key: XUFVEJDQXVREQN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Introduction

Tert-Butyl 3-allyl-4-chloropyridin-2-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_{2}

This compound features a pyridine ring substituted with an allyl group and a tert-butyl carbamate moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurodegenerative processes, such as acetylcholinesterase (AChE) and β-secretase. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function in models of Alzheimer's disease .
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) during neurodegenerative events .
  • Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce neuroinflammation associated with conditions like Alzheimer's disease. This is achieved through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Enzyme InhibitionAChE and β-secretase inhibition
Antioxidant ActivityReduces oxidative stress
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels
NeuroprotectiveImproves cell viability in neurodegenerative models

Study 1: Neuroprotective Effects in Astrocytes

A study investigated the protective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptide. The results indicated that the compound significantly improved cell viability and reduced markers of oxidative stress when administered alongside Aβ. This suggests a potential therapeutic role in Alzheimer's disease by protecting astrocytic function against Aβ-induced toxicity .

Study 2: Cognitive Improvement in Scopolamine Model

In an animal model induced with scopolamine, which mimics cognitive deficits, treatment with this compound resulted in improved cognitive performance compared to untreated controls. The compound's ability to inhibit AChE and enhance cholinergic signaling was highlighted as a key mechanism for its cognitive-enhancing effects .

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-prop-2-enylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-5-6-9-10(14)7-8-15-11(9)16-12(17)18-13(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFVEJDQXVREQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673567
Record name tert-Butyl [4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-30-2
Record name tert-Butyl [4-chloro-3-(prop-2-en-1-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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